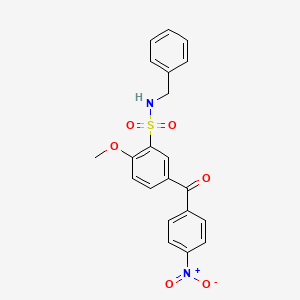![molecular formula C16H16N4O4S B5129980 N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B5129980.png)
N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique properties and has been the subject of several research studies in recent years.
Wirkmechanismus
The mechanism of action of N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation, tumor growth, and microbial activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammation response in the body. This compound has also been shown to inhibit the growth of cancer cells and reduce the activity of certain microbial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide in lab experiments include its unique properties, such as its antimicrobial and antitumor activity. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Zukünftige Richtungen
There are several future directions for research on N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide. One potential area of research is its use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use as an antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types.
Conclusion:
In conclusion, this compound is a unique chemical compound that has potential applications in the field of medicinal chemistry. Its antimicrobial, antitumor, and anti-inflammatory properties make it a promising option for researchers. However, further research is needed to fully understand its mechanism of action and its effects on different cell types.
Synthesemethoden
The synthesis of N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide involves the reaction of 4-nitrobenzoyl chloride with piperazine in the presence of triethylamine. The resulting compound is then reacted with thiosemicarbazide and furfural to obtain the final product. This synthesis method has been optimized by several researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-15(14-2-1-11-24-14)17-16(25)19-9-7-18(8-10-19)12-3-5-13(6-4-12)20(22)23/h1-6,11H,7-10H2,(H,17,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGWAKKIBBTYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)
![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)


![5-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5129938.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5129939.png)
![3-({4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5129941.png)
![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,4,5-trimethoxybenzyl)methanamine](/img/structure/B5129959.png)


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5129994.png)
